![molecular formula C8H6N4 B1525295 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile CAS No. 1190319-38-0](/img/structure/B1525295.png)
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Overview
Description
“3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile” is a chemical compound that is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves reacting the starting material with R-substituted aldehyde at 50°C to obtain the compounds .
Scientific Research Applications
Synthesis of New Tacrine Analogues
The compound has been utilized in the synthesis of new substituted pyrrolo[3,2-b]pyridines, showcasing an efficient one-step transformation via the Friedlander reaction. This method, especially under microwave irradiation, offers high conversion rates and shorter reaction times, indicating its potential in developing therapeutics (Salaheldin et al., 2010).
Heterocyclic Compound Synthesis
Research has demonstrated the compound's versatility in generating diverse heterocycles. For instance, it acts as a precursor in cyclocondensation reactions to produce pyrrole and pyrrolidines derivatives, pivotal for constructing complex molecular structures with potential bioactivity (Bergner et al., 2009).
Advanced Material Development
The role of pyrrole derivatives, including those derived from "3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile", extends into the field of material science. These derivatives contribute to the development of electrically conducting polymers, dyes, and solvents, highlighting their significance in creating new materials and technologies (Anderson & Liu, 2000).
Fluorescence Properties and Antibacterial Activity
The chemical's derivatives have been explored for their fluorescence properties, offering insights into designing fluorescent markers for biological research. Additionally, some derivatives exhibit considerable antibacterial activity, suggesting their potential in developing new antimicrobial agents (Rahmouni et al., 2014; Girgis et al., 2004).
Catalytic Pyrrole Synthesis
The compound is involved in sustainable catalytic processes for pyrrole synthesis, where it contributes to the eco-friendly production of pyrroles from renewable resources. This approach not only supports green chemistry initiatives but also broadens the applicability of pyrroles in various domains (Michlik & Kempe, 2013).
Mechanism of Action
Target of Action
The primary targets of 3-Amino-7-Cyano-4-Azaindole are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .
Mode of Action
3-Amino-7-Cyano-4-Azaindole interacts with its protein kinase targets by binding to their active sites . This binding inhibits the kinase’s activity, preventing the phosphorylation of other proteins and thus disrupting the signal transduction pathways within the cell .
Biochemical Pathways
The inhibition of protein kinases by 3-Amino-7-Cyano-4-Azaindole affects multiple biochemical pathways. For instance, it can inhibit the p38 MAP kinase pathway , which plays a role in cellular responses to stress and inflammation . By inhibiting this pathway, 3-Amino-7-Cyano-4-Azaindole can potentially modulate inflammatory responses and other stress-related cellular processes .
Pharmacokinetics
The pharmacokinetic properties of 3-Amino-7-Cyano-4-Azaindole, including its absorption, distribution, metabolism, and excretion (ADME), can be finely tuned using the azaindole core . This allows for the optimization of the compound’s bioavailability, ensuring that it can reach its protein kinase targets in sufficient concentrations to exert its inhibitory effects .
Result of Action
The molecular and cellular effects of 3-Amino-7-Cyano-4-Azaindole’s action primarily involve the disruption of signal transduction pathways due to its inhibition of protein kinases . This can lead to a variety of cellular responses, including changes in cell division, inflammation, and stress responses .
Action Environment
The action, efficacy, and stability of 3-Amino-7-Cyano-4-Azaindole can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the pH and temperature of its environment . Additionally, its stability may be influenced by the presence of other substances in its environment .
properties
IUPAC Name |
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-2-11-8-6(10)4-12-7(5)8/h1-2,4,12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMAQTZRTCYBPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238053 | |
Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701238053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190319-38-0 | |
Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701238053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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